molecular formula C4H4N4O4 B063333 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid CAS No. 173167-32-3

2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid

Cat. No. B063333
CAS RN: 173167-32-3
M. Wt: 172.1 g/mol
InChI Key: PCLPZHBFAXIPQV-UHFFFAOYSA-N
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Description

2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid is a chemical compound with the molecular formula C4H4N4O4 and a molecular weight of 172.1 . It is available for experimental and research use .


Molecular Structure Analysis

The molecular structure of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid consists of a 1,2,4-triazole ring with a nitro group at the 5-position and an acetic acid group attached to the 3-position of the triazole ring . The InChI code for this compound is 1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid include a predicted boiling point of 595.7±52.0 °C, a predicted density of 1.840±0.06 g/cm3, and a predicted pKa of 3.42±0.10 . The compound is a powder at room temperature .

Scientific Research Applications

Pharmaceutical Applications

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Anticancer Agents

1,2,4-Triazole derivatives have shown promising anticancer activity. For instance, some novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Antimicrobial Agents

1,2,4-Triazoles have been introduced as an antimicrobial agent . They are used in the synthesis of various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .

Antifungal Agents

1,2,4-Triazoles are also used as antifungal agents . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Anti-Inflammatory and Analgesic Agents

1,2,4-Triazoles have shown anti-inflammatory and analgesic activities . They are used in the synthesis of various drugs to treat inflammation and pain.

Antioxidant Agents

1,2,4-Triazoles have antioxidant properties . They can reduce or eliminate free radicals and therefore protect cells against oxidative injury .

Agrochemical Applications

1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They are used in the synthesis of various agrochemicals.

Materials Science and Organic Catalysts

1,2,4-Triazoles are used in materials sciences and as organic catalysts . They have unique structure and properties that make them useful in these fields.

Safety And Hazards

The safety information for 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

properties

IUPAC Name

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLPZHBFAXIPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362835
Record name 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid

CAS RN

173167-32-3
Record name 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 2
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 3
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 4
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 5
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 6
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid

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